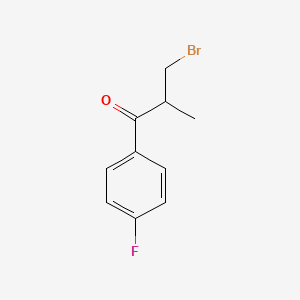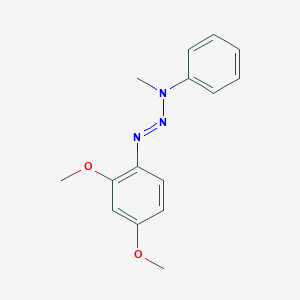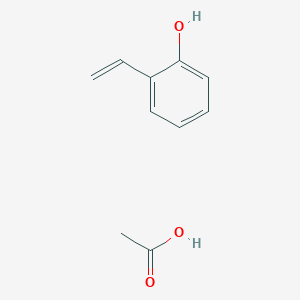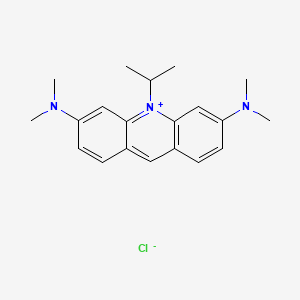![molecular formula C30H42O B14598799 1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]- CAS No. 60624-94-4](/img/structure/B14598799.png)
1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]- is a chemical compound known for its unique structure and properties. It belongs to the class of ketones, characterized by the presence of a carbonyl group (C=O) within the carbon chain. This compound is particularly interesting due to its complex molecular structure, which includes a fluorenyl group and a long alkyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a fluorenyl compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques like distillation and chromatography are employed to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Various substituted fluorenyl derivatives.
Applications De Recherche Scientifique
1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]- involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds and interact with nucleophiles, while the fluorenyl group can participate in π-π interactions. These interactions influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pentanone: A simpler ketone with a similar carbonyl group but lacking the fluorenyl and alkyl chains.
Fluorenone: Contains the fluorenyl group but differs in the position and type of functional groups.
2-Pentanone: Another ketone with a different carbon chain structure.
Uniqueness
1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]- is unique due to its combination of a long alkyl chain and a fluorenyl group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
60624-94-4 |
|---|---|
Formule moléculaire |
C30H42O |
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
1-[7-(2-methylundecyl)-9H-fluoren-2-yl]pentan-1-one |
InChI |
InChI=1S/C30H42O/c1-4-6-8-9-10-11-12-13-23(3)19-24-15-17-28-26(20-24)22-27-21-25(16-18-29(27)28)30(31)14-7-5-2/h15-18,20-21,23H,4-14,19,22H2,1-3H3 |
Clé InChI |
QTSOHMQHPCRDDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)CC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14598716.png)
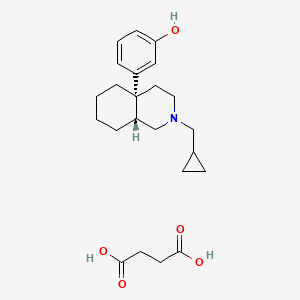

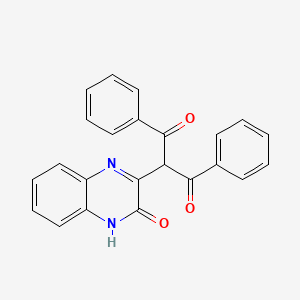

![2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14598743.png)
![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)
![4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14598762.png)
![N'-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14598765.png)
